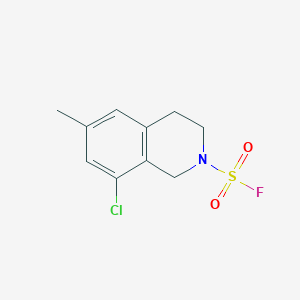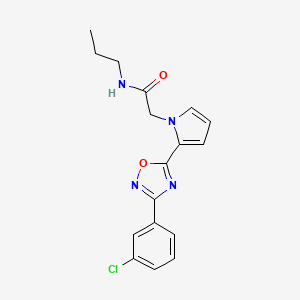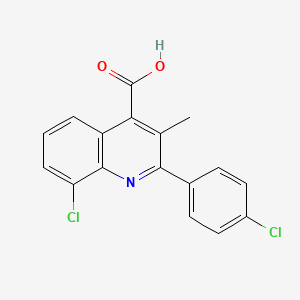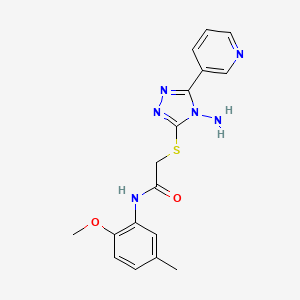![molecular formula C18H18N2O B2818644 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile CAS No. 938903-87-8](/img/structure/B2818644.png)
2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile” is a chemical compound with the molecular formula C18H18N2O . It has a molecular weight of 278.35 . The compound is used for research purposes .
Molecular Structure Analysis
The morpholine ring in the compound adopts a chair conformation with the exocyclic N—C bond in an equatorial orientation . The dihedral angles between the central benzene ring and the morpholine ring (all atoms) and the cyanobenzene ring are 87.87 (7) and 52.54 (7)°, respectively .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.35 . The storage conditions and boiling point are not specified .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Medrasi et al. (2013) explored the synthesis of 1,3-Diaryl-4-aminopyrazole derivatives using benzylcyanide and 4-nitrobenzylcyanide. These compounds were condensed with triethyl orthoformate and morpholine, yielding 2-morpholinylacrylonitriles, which were then used to produce 4-aminopyrazoles through Thorpe-Ziegler cyclization. This study highlights the potential of morpholine derivatives in creating complex heterocyclic structures, which are valuable in medicinal chemistry and material science (Medrasi, Al-Sheikh, & Salaheldin, 2013).
Synthesis of Local Anaesthetics
Oelschläger et al. (1977) reported a novel synthesis route for fomocaine, a potent local anaesthetic, starting from 4-phenoxy-methyl-benzonitrile. This synthesis avoids the C-chloromethylation process, demonstrating the utility of morpholine derivatives in producing medically relevant compounds with improved synthesis routes (Oelschläger, Iglesias-Meier, Götze, & Schatton, 1977).
GABA(B) Receptor Antagonists
Research by Ong et al. (1998) identified morpholin-2-yl-phosphinic acids as potent GABA(B) receptor antagonists in rat brain. These compounds offer a novel class of GABA(B) receptor antagonists, contributing to our understanding of neurotransmission and potential treatments for related disorders (Ong, Kerr, Bittiger, Waldmeier, Baumann, Cooke, & Mickel, 1998).
Coordination Chemistry
In the field of coordination chemistry, morpholine derivatives serve as ligands for the synthesis of complex structures. For instance, Lopez & Keller (1999) synthesized new linear coordination polymers using Cu(I) and 4,7-phenanthroline, demonstrating the influence of solvent and counteranion on the structural formation. These compounds have applications in materials science, catalysis, and molecular electronics (Lopez & Keller, 1999).
Antitumor Activity
Lu et al. (2018) synthesized 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile and evaluated its antitumor activity. The compound exhibited inhibition of cancer cell line proliferation, indicating potential applications in cancer research (Lu, Jin, Ge, Song, Zhao, Guo, Yue, & Li, 2018).
Safety and Hazards
The safety data sheet for a similar compound, “1-[2-(Morpholin-4-ylmethyl)phenyl]methanamine”, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves/clothing/eye protection/face protection . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that the morpholine ring in the compound adopts a chair conformation with the exocyclic n-c bond in an equatorial orientation . This structural feature may influence its interaction with potential targets.
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Result of Action
The compound’s effects at the molecular and cellular level would depend on its specific targets and mode of action, which are currently unknown .
Propiedades
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCZJHLJHUGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2818563.png)



![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2818569.png)
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2818571.png)

![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)
![methyl {4-[(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)
![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)
![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)
